molecular formula C17H12ClN3O6S B2463029 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate CAS No. 896309-93-6

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Cat. No.: B2463029
CAS No.: 896309-93-6
M. Wt: 421.81
InChI Key: WIENRZVNFHFVOY-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C17H12ClN3O6S and its molecular weight is 421.81. The purity is usually 95%.
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Scientific Research Applications

1. DNA Interaction Studies

The compound has been studied for its interaction with DNA. For instance, the formation of DNA adducts with 3-nitrobenzo[a]pyrene, which shares a similar structure with the compound , has been investigated. This research has implications for understanding the mutagenic potential of environmental contaminants and their interactions with DNA (Herreno-saenz et al., 1993).

2. Catalytic Applications in Organic Synthesis

Research has explored the use of similar compounds in catalysis, particularly in coupling reactions of aryl chlorides. This involves the use of dinickel(II) complexes with bis(N-heterocyclic carbene) ligands, showing efficient catalytic activities in Suzuki−Miyaura and Kumada−Corriu coupling reactions (Zhou et al., 2008).

3. Medicinal Chemistry and Drug Design

Compounds with similar structures have been studied for their potential in drug design. For example, research on 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine derivatives as ligands for human β-Amyloid plaques suggests the relevance of such compounds in developing new sensitive positron emission tomography radioligands for imaging in Alzheimer's disease (Cai et al., 2007).

4. Anticancer and Antioxidant Properties

Research has shown that compounds like 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole exhibit potent antioxidant and anticancer activities, suggesting the potential of structurally similar compounds in therapeutic applications (Sunil et al., 2010).

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O6S/c1-20-5-4-19-17(20)28-9-11-7-14(22)15(8-26-11)27-16(23)12-6-10(21(24)25)2-3-13(12)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIENRZVNFHFVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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